molecular formula C5H7NO3 B1372566 2-(Cyclopropylamino)-2-oxoacetic acid CAS No. 183235-79-2

2-(Cyclopropylamino)-2-oxoacetic acid

Cat. No.: B1372566
CAS No.: 183235-79-2
M. Wt: 129.11 g/mol
InChI Key: OQMQLEHOJCDKHA-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-2-oxoacetic acid is an organic compound that features a cyclopropyl group attached to an amino group, which is further connected to an oxoacetic acid moiety

Scientific Research Applications

2-(Cyclopropylamino)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Future Directions

The future directions in the field of cyclopropane-containing compounds like 2-(Cyclopropylamino)-2-oxoacetic acid could involve the development of more selective peptide linkers using unnatural amino acids . Another potential direction could be the incorporation of on-line LC-MS approaches for product monitoring, including 2D-HPLC or capillary electrophoresis (CE) separation-based methods combined with MS detection .

Relevant Papers The relevant papers retrieved discuss various aspects of cyclopropane-containing compounds. For instance, one paper discusses the development of a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade approach to functionalized cyclopropanes . Another paper discusses the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-oxoacetic acid typically involves the reaction of cyclopropylamine with oxoacetic acid derivatives under controlled conditions. One common method includes the use of cyclopropylamine and ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclopropyl-substituted oxoacetic acid derivatives, hydroxylated compounds, and various substituted amides.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog that lacks the oxoacetic acid moiety.

    2-Amino-2-oxoacetic acid: Similar structure but without the cyclopropyl group.

    Cyclopropylglycine: Contains a cyclopropyl group attached to a glycine backbone.

Uniqueness

2-(Cyclopropylamino)-2-oxoacetic acid is unique due to the presence of both the cyclopropyl and oxoacetic acid groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4(5(8)9)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMQLEHOJCDKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651578
Record name (Cyclopropylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183235-79-2
Record name (Cyclopropylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopropylcarbamoyl)formic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl chloro(oxo)acetate (96 mL, 0.86 mol) was added over 10 minutes to a −20° C. solution of cyclopropylamine (60 mL, 0.86 mol) and pyridine (70 mL, 0.86 mol) in dichloromethane (740 mL), and the reaction mixture was stirred at 0° C. for 1 hour, then at 20° C. for 20 hours. The reaction mixture was washed with aqueous hydrochloric acid (1 M, 3×185 mL), then the organic layer was stirred with aqueous sodium hydroxide solution (1 M, 930 mL, 0.93 mol) for 30 minutes. The resulting aqueous layer was acidified to pH 1 with concentrated hydrochloric acid (78 mL), treated with sodium chloride (100 g), and extracted with dichloromethane (6×500 mL) and ethyl acetate (6×500 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo; the resulting solid was mixed with ethyl acetate (150 mL) and warmed to reflux. After cooling to room temperature over 16 hours with stirring, the solid was collected via filtration and washed with ethyl acetate, affording the product as a sparkling white solid. Yield: 67.8 g, 0.525 mol, 61%. LCMS m/z 130.0 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 13.73 (br s, 1H), 8.83 (br d, J=4.0 Hz, 1H), 2.68-2.77 (m, 1H), 0.61-0.68 (m, 2H), 0.54-0.61 (m, 2H).
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
930 mL
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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